molecular formula C18H18N4O3S3 B2825239 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide CAS No. 1243101-96-3

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide

Cat. No.: B2825239
CAS No.: 1243101-96-3
M. Wt: 434.55
InChI Key: OPESIEUPLGUVOH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a thiophene-sulfonyl group attached to the pyrimidine ring, along with an amino group and a sulfanyl group. The compound also contains an N-ethyl-N-phenylacetamide moiety, which adds to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The thiophene-sulfonyl group is introduced through sulfonation reactions, while the amino and sulfanyl groups are added via nucleophilic substitution reactions. The final step involves the acylation of the pyrimidine derivative with N-ethyl-N-phenylacetamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene-sulfonyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amino derivative .

Scientific Research Applications

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
  • 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is unique due to the presence of the N-ethyl-N-phenylacetamide moiety, which may confer distinct chemical and biological properties compared to similar compounds. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-2-22(13-7-4-3-5-8-13)15(23)12-27-18-20-11-14(17(19)21-18)28(24,25)16-9-6-10-26-16/h3-11H,2,12H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESIEUPLGUVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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